molecular formula C21H25FN2O B11189109 Para-fluoro benzyl fentanyl CAS No. 202859-28-7

Para-fluoro benzyl fentanyl

Cat. No.: B11189109
CAS No.: 202859-28-7
M. Wt: 340.4 g/mol
InChI Key: PUFHNCRAVCTYOY-UHFFFAOYSA-N
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Description

Para-fluoro benzyl fentanyl is an opioid analgesic analogue of fentanyl It is structurally similar to fentanyl, with the primary difference being the presence of a fluorine atom on the benzyl ring This compound is part of a broader class of synthetic opioids known for their potent analgesic properties

Preparation Methods

The synthesis of para-fluoro benzyl fentanyl typically involves the substitution of para-fluoroaniline for aniline in the traditional fentanyl synthesis route. The general synthetic route includes the following steps:

    N-alkylation: Para-fluoroaniline is reacted with a suitable alkylating agent to form the N-alkylated intermediate.

    Acylation: The intermediate is then acylated with propionyl chloride to form the final product, this compound.

Industrial production methods for this compound are similar to those used for other fentanyl analogues, involving large-scale chemical synthesis under controlled conditions to ensure purity and yield.

Chemical Reactions Analysis

Para-fluoro benzyl fentanyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include N-oxides, alcohols, and substituted derivatives.

Scientific Research Applications

Para-fluoro benzyl fentanyl has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogues.

    Biology: Studies on this compound help understand the metabolism and toxicology of synthetic opioids.

    Medicine: Research on this compound aims to develop new pain management therapies with improved efficacy and safety profiles.

    Industry: It is used in the development of new synthetic routes and production methods for fentanyl analogues.

Mechanism of Action

Para-fluoro benzyl fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters like substance P and glutamate. The overall effect is analgesia, sedation, and euphoria.

Comparison with Similar Compounds

Para-fluoro benzyl fentanyl is similar to other fentanyl analogues, such as:

    Para-fluorofentanyl: Differing only by the presence of a fluorine atom on the aniline ring instead of the benzyl ring.

    4-Fluorofentanyl: Another analogue with a fluorine atom on the para position of the phenyl ring.

    Furanylfentanyl: Contains a furan ring instead of a benzyl group.

The uniqueness of this compound lies in its specific structural modification, which can influence its pharmacological properties and metabolic pathways.

Properties

CAS No.

202859-28-7

Molecular Formula

C21H25FN2O

Molecular Weight

340.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C21H25FN2O/c1-2-21(25)24(19-10-8-18(22)9-11-19)20-12-14-23(15-13-20)16-17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3

InChI Key

PUFHNCRAVCTYOY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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